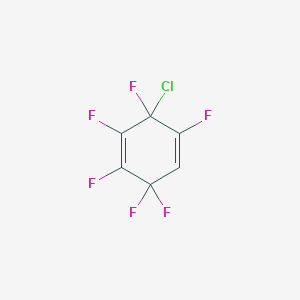
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene is a halogenated cycloalkene with a unique structure characterized by the presence of chlorine and multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene typically involves the halogenation of cyclohexa-1,4-diene. The process begins with the fluorination of cyclohexa-1,4-diene using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. This is followed by chlorination using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where cyclohexa-1,4-diene is subjected to sequential fluorination and chlorination in a reactor. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be utilized.
Major Products
Substitution: Products include various substituted cyclohexadienes.
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydrogenated cyclohexanes.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-1,2,3,4,5,5-hexafluorocyclohexa-1,4-diene
- 3-Bromo-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene
- 3-Iodo-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene
Uniqueness
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
90095-66-2 |
|---|---|
Molekularformel |
C6HClF6 |
Molekulargewicht |
222.51 g/mol |
IUPAC-Name |
3-chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6HClF6/c7-6(13)2(8)1-5(11,12)3(9)4(6)10/h1H |
InChI-Schlüssel |
PNSCBIYHUVEAHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(C(=C(C1(F)F)F)F)(F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)

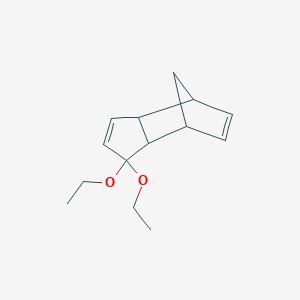
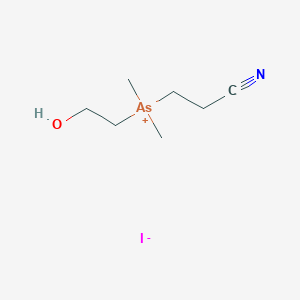
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
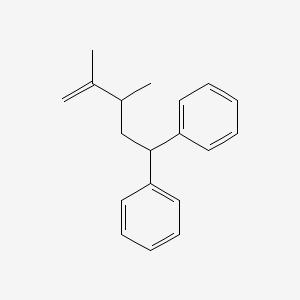

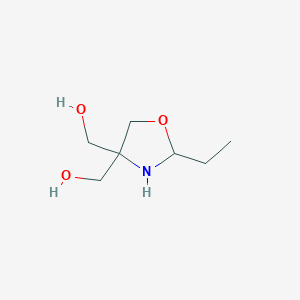
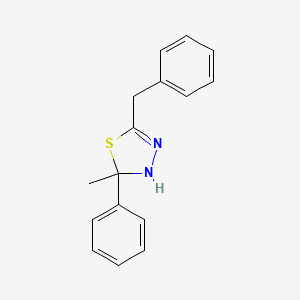
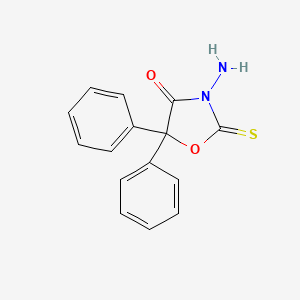
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
